Osmium(III) chloride hydrate

Catalog No.
S1509692
CAS No.
14996-60-2
M.F
Cl3H2OOs
M. Wt
314.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osmium(III) chloride hydrate

CAS Number

14996-60-2

Product Name

Osmium(III) chloride hydrate

IUPAC Name

trichloroosmium;hydrate

Molecular Formula

Cl3H2OOs

Molecular Weight

314.6 g/mol

InChI

InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3

InChI Key

KHHOLOMEVBPRQY-UHFFFAOYSA-K

SMILES

Array

Canonical SMILES

O.Cl[Os](Cl)Cl

The exact mass of the compound Osmium(III) chloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Osmium(III) chloride hydrate is a dark, crystalline solid and a key, water-soluble starting material for synthesizing a wide range of osmium-containing compounds. As a common precursor, it provides osmium in its +3 oxidation state, making it integral to the preparation of organometallic complexes, catalysts, and advanced materials. Its hydrated form is generally more stable and easier to handle compared to its anhydrous counterpart, offering practical advantages in many laboratory and industrial workflows.

Substituting Osmium(III) chloride hydrate with seemingly similar compounds introduces significant practical and chemical challenges. The anhydrous form, OsCl3, is hygroscopic and poorly soluble in water and most organic solvents, complicating reaction setup and reproducibility. Using osmium tetroxide (OsO4) as an alternative introduces extreme handling risks due to its high toxicity and volatility, often requiring specialized containment and immobilization strategies for industrial use. Furthermore, choosing a precursor with a different oxidation state, such as an Os(IV) or Os(VI) salt, fundamentally alters the required reaction pathways and stoichiometry for subsequent transformations, making the hydrate a non-interchangeable starting point for many established Os(III)-based syntheses.

Superior Handling and Solubility Profile vs. Anhydrous Osmium(III) Chloride

The primary procurement driver for the hydrate form over anhydrous OsCl3 is its significantly enhanced solubility and ease of handling. Osmium(III) chloride hydrate is readily soluble in water and some alcohols, facilitating straightforward preparation of stock solutions for synthesis. In contrast, anhydrous OsCl3 is insoluble in water and hygroscopic, which complicates weighing and can lead to inconsistent concentrations, thereby affecting reproducibility.

Evidence DimensionSolubility in Water
Target Compound DataSoluble
Comparator Or BaselineAnhydrous Osmium(III) chloride: Insoluble
Quantified DifferenceQualitatively significant for solution-based processes
ConditionsAqueous and alcohol-based solvent systems

This solubility difference makes the hydrate form the default choice for most solution-phase synthesis, improving workflow efficiency and experimental reproducibility.

High-Yield Precursor for Organometallic Arene Complexes

Osmium(III) chloride hydrate is a proven and efficient starting material for the synthesis of therapeutically relevant organometallic complexes. In the synthesis of the dimeric precursor [OsCl₂(η⁶-p-cymene)]₂, refluxing OsCl₃·xH₂O with α-terpinene in ethanol results in a high-purity product with yields often exceeding 90%. This established, high-yield route relies on the specific reactivity and solubility of the hydrate form, where the Os(III) center is reduced in situ to Os(II).

Evidence DimensionReaction Yield
Target Compound Data>90% yield for [OsCl₂(η⁶-p-cymene)]₂ synthesis
Comparator Or BaselineGeneral synthetic preparations
Quantified DifferenceRepresents a highly efficient and established synthetic route
ConditionsRefluxing in absolute ethanol with α-terpinene under argon

For researchers developing osmium-based anticancer agents or catalysts, this compound provides a reliable and cost-effective entry point with a well-documented, high-yield reaction pathway.

Direct, High-Yield Synthesis of Os(III)-Pincer Complexes vs. Ru(III) Analogs

Osmium(III) chloride hydrate serves as a direct and high-yielding precursor for advanced Os(III) pincer complexes, outperforming its common competitor, Ruthenium(III) chloride hydrate, in certain contexts. In the synthesis of POP pincer complexes, reactions with diphosphine ligands and OsCl₃·3H₂O proceed in high yield. In a direct comparison, the synthesis of analogous Ru(III) complexes from RuCl₃·3H₂O under similar conditions resulted in only moderate yields.

Evidence DimensionReaction Yield
Target Compound DataHigh Yield for OsCl₃{POP} complexes
Comparator Or BaselineRuthenium(III) chloride hydrate: Moderate Yield for RuCl₃{POP} complexes
Quantified DifferenceQualitatively higher yield for Osmium vs. Ruthenium in this specific synthesis
ConditionsReaction with POP-type diphosphine pincer ligands (e.g., dbf(PiPr2)2, xant(PiPr2)2)

This demonstrates that for specific ligand systems, OsCl₃·xH₂O is not just a substitute for RuCl₃·xH₂O but a more efficient precursor, leading to better material utilization and process economy.

Precursor for Arene-Osmium(II) Anticancer Drug Candidates

The compound is the preferred starting material for synthesizing half-sandwich arene-osmium(II) complexes, a class of compounds investigated for anticancer activity. Its reliable conversion in high yields to key intermediates like [OsCl₂(η⁶-arene)]₂ makes it a cornerstone for research in medicinal organometallic chemistry.

Synthesis of Osmium Pincer Complexes for Catalysis Research

Given its demonstrated high-yield reactions with pincer ligands compared to ruthenium alternatives, OsCl₃·xH₂O is the logical choice for researchers developing novel Os(III)-based catalysts for organic transformations. This allows for the efficient and economical synthesis of well-defined catalytic species.

General-Purpose Reagent for Osmium Coordination Chemistry

Due to its superior solubility and handling characteristics compared to the anhydrous form, this compound is a versatile starting point for a wide array of osmium complexes. It is well-suited for academic and industrial labs requiring a reliable, easy-to-handle source of Os(III) for exploratory synthesis and materials development.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

314.87860 Da

Monoisotopic Mass

314.87860 Da

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.56%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.56%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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